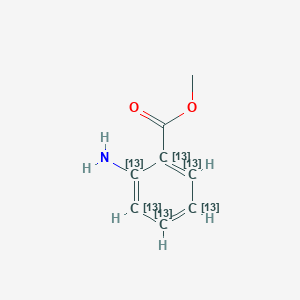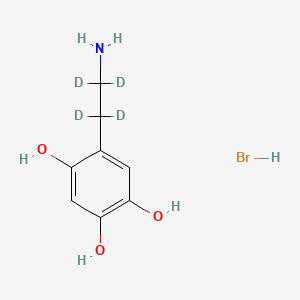
Oxidopamine-d4 (hydrobromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidopamine-d4 (hydrobromide) is a deuterated form of oxidopamine, also known as 6-hydroxydopamine. It is a synthetic monoaminergic neurotoxin used primarily in scientific research to selectively destroy dopaminergic and noradrenergic neurons in the brain. This compound is particularly valuable in the study of neurodegenerative diseases such as Parkinson’s disease, as it can induce Parkinsonism in laboratory animals by lesioning the dopaminergic neurons of the substantia nigra pars compacta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxidopamine-d4 (hydrobromide) involves the deuteration of oxidopamine. The central step in synthesizing oxidopamine is a Fremy’s salt oxidation of 3-hydroxy-4-methoxyphenethylamine, forming the corresponding p-quinone . The deuteration process involves replacing the hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions.
Industrial Production Methods
Industrial production of oxidopamine-d4 (hydrobromide) typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the deuteration step, followed by purification using techniques such as crystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidopamine-d4 (hydrobromide) undergoes several types of chemical reactions, including:
Reduction: It can be reduced to its corresponding amine form under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of oxidopamine-d4, as well as substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxidopamine-d4 (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Employed in the study of neurodegenerative diseases by inducing selective neuronal damage.
Industry: Applied in the synthesis of other deuterated compounds for research purposes.
Wirkmechanismus
Oxidopamine-d4 (hydrobromide) exerts its effects by selectively targeting dopaminergic and noradrenergic neurons. Its mechanism of action involves the production of cytolytic free radicals through autoxidation, leading to oxidative stress and neuronal damage . The compound is taken up by the neurons via the dopamine transporter, where it undergoes oxidation to produce reactive oxygen species, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxidopamine (6-hydroxydopamine): The non-deuterated form, used similarly in research.
Dopamine: A neurotransmitter with a similar structure but different biological activity.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
Oxidopamine-d4 (hydrobromide) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in research applications. The deuterium atoms can also provide insights into reaction mechanisms and metabolic pathways that are not possible with the non-deuterated form .
Eigenschaften
Molekularformel |
C8H12BrNO3 |
|---|---|
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
5-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2,4-triol;hydrobromide |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H/i1D2,2D2; |
InChI-Schlüssel |
MLACDGUOKDOLGC-PBCJVBLFSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC(=C(C=C1O)O)O)C([2H])([2H])N.Br |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


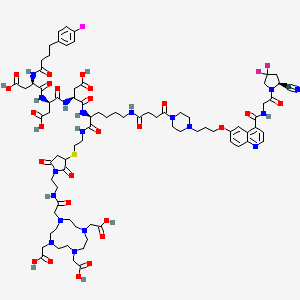

![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

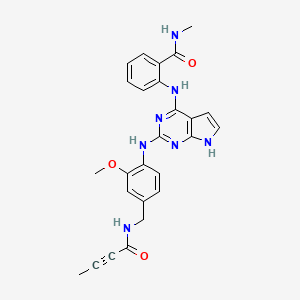
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
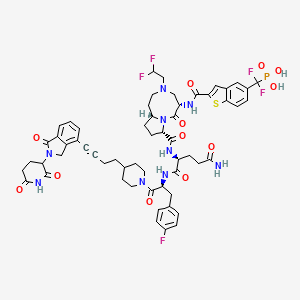


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)
